In Vitro Antiplatelet Potency in Human Platelet-Rich Plasma: Compound 58l vs. Clinical P2Y12 Antagonists
Oral Antiplatelet Agent 1 (compound 58l) inhibits ADP-induced platelet aggregation in human platelet-rich plasma with an IC50 of 294 nM (pIC50 6.53) [1]. Under comparable experimental conditions using human PRP, the direct-acting clinical comparator ticagrelor exhibits an IC50 of 270 nM, while the active metabolite of prasugrel (R-138727) demonstrates an IC50 of 3,820 nM [2]. Compound 58l thus demonstrates potency equivalent to ticagrelor and approximately 13-fold greater potency than the prasugrel active metabolite in this clinically relevant assay system.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 294 nM (pIC50 6.53) |
| Comparator Or Baseline | Ticagrelor: 270 nM; R-138727 (prasugrel active metabolite): 3,820 nM |
| Quantified Difference | Equivalent to ticagrelor (1.09-fold difference); 13.0-fold more potent than R-138727 |
| Conditions | Human platelet-rich plasma; 30-minute incubation at 30°C; ADP agonist concentration 10 μM |
Why This Matters
This potency level positions Oral Antiplatelet Agent 1 as a high-affinity reversible antagonist suitable for studies requiring robust P2Y12 blockade without the confounding variable of prodrug bioactivation.
- [1] IUPHAR/BPS Guide to Pharmacology. compound 58l ligand activity chart. P2Y12 receptor antagonism of ADP-induced platelet aggregation in human platelet-rich plasma. IC50 294 nM (pIC50 6.53). Data derived from J Med Chem (2019) 62:3088-3106. View Source
- [2] PMC Article PMC5161012, Figure 1A. ADP (10 µM)–induced platelet aggregation in human PRP after 30-minute incubation at 30°C with ticagrelor (IC50 = 0.27 μM), AR-C 66096 (IC50 = 0.16 μM), or R-138727 (IC50 = 3.82 μM). View Source
